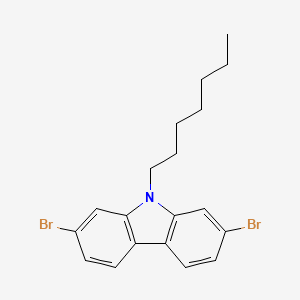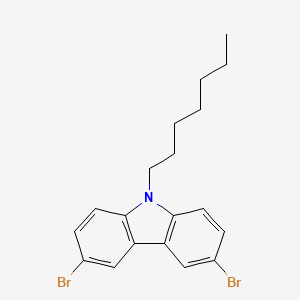
(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride
Vue d'ensemble
Description
(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride, also known as MTPM, is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. MTPM is a member of the thiazole family of compounds, which are characterized by their ability to bind to the active sites of enzymes and other proteins. MTPM is a highly selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a key role in the regulation of gene expression and cell signaling pathways. MTPM has been shown to have potential therapeutic applications in cancer, diabetes, and neurodegenerative diseases.
Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . This means they can neutralize harmful free radicals in the body, potentially preventing damage to cells and tissues.
Analgesic and Anti-inflammatory Activities
Some thiazole compounds have shown significant analgesic (pain-relieving) and anti-inflammatory activities . This suggests potential use in the treatment of conditions involving pain and inflammation .
Antimicrobial and Antifungal Activities
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This could make them useful in combating various bacterial and fungal infections .
Antiviral Activity
Thiazole compounds have also been studied for their antiviral properties . This suggests potential applications in the treatment of viral diseases .
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective effects . This means they could potentially be used to protect nerve cells from damage or degeneration .
Antitumor and Cytotoxic Activities
Thiazole compounds have been found to have antitumor and cytotoxic activities . This suggests potential use in cancer treatment, as these compounds could inhibit tumor growth or kill cancer cells .
Anticonvulsant Activity
Thiazole derivatives have demonstrated anticonvulsant properties . This suggests potential use in the treatment of conditions involving seizures or convulsions .
Diuretic Activity
Thiazole compounds have been found to have diuretic effects . This means they could potentially be used to increase urine production, helping the body eliminate excess fluid and salt .
Mécanisme D'action
Mode of Action
The exact mode of action of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, at 2-8°C .
Propriétés
IUPAC Name |
[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10;/h2-5,7H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTNIIRGFCUEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



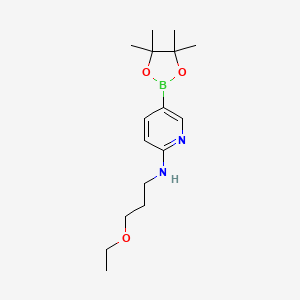
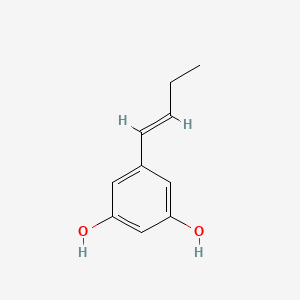
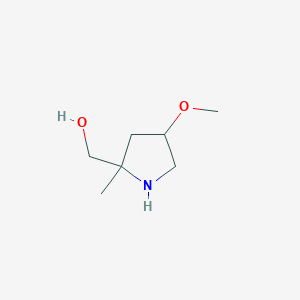
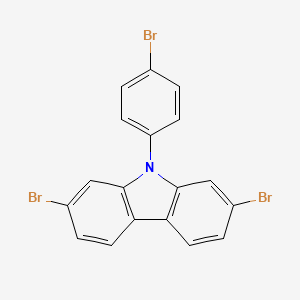
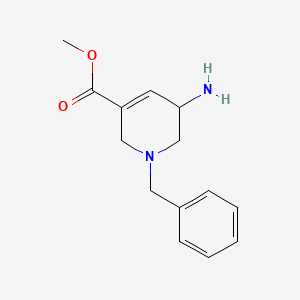

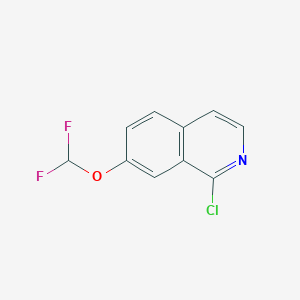

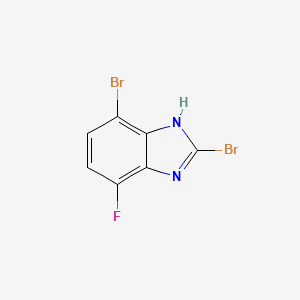


![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)
